molecular formula C5H11NO2S B10823377 Penicillamine-d3

Penicillamine-d3

Cat. No.: B10823377
M. Wt: 152.23 g/mol
InChI Key: VVNCNSJFMMFHPL-JCBLVLITSA-N
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Description

Penicillamine-d3 is a deuterium-labeled derivative of penicillamine, a compound primarily used as a chelating agent. Penicillamine itself is a degradation product of penicillin antibiotics and is used in the treatment of conditions such as Wilson’s disease, cystinuria, and rheumatoid arthritis . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Penicillamine-d3 can be synthesized through the hydrolysis of penicillin salts, followed by a series of reactions including decarboxylation and nucleophilic substitution. One common method involves the reaction of benzylpenicillin potassium salt with arylamines, resulting in the formation of penicilloic acid α-amides, which are then converted to D-penicillamine .

Industrial Production Methods

The industrial production of high-purity D-penicillamine involves a hydrolysis ring-opening reaction of penicillin salts, followed by decarboxylation and nucleophilic reactions in the presence of nonaqueous organic solvents. This method ensures a high yield and purity of the final product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Penicillamine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces oxidized penicillamine derivatives.

    Reduction: Forms metal-penicillamine complexes.

    Substitution: Results in substituted complexes with varying ligands.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Penicillamine-d3 is structurally similar to cysteine, with the key difference being the presence of geminal dimethyl substituents α to the thiol group . Other similar compounds include:

    Cysteine: An amino acid with similar thiol functionality but without the dimethyl substituents.

    Dimercaprol (British Anti-Lewisite): Another chelating agent used for heavy metal poisoning.

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent for various metal ions.

This compound is unique due to its deuterium labeling, which enhances its utility in research applications involving metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

152.23 g/mol

IUPAC Name

(2S)-2-amino-4,4,4-trideuterio-3-methyl-3-sulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1/i1D3/t3-,5?

InChI Key

VVNCNSJFMMFHPL-JCBLVLITSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)([C@H](C(=O)O)N)S

Canonical SMILES

CC(C)(C(C(=O)O)N)S

Origin of Product

United States

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